N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
Description
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a phenyl group
Properties
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c21-18(25)17(14-15-6-2-1-3-7-15)22-19(26)16-8-12-24(13-9-16)20(27)23-10-4-5-11-23/h1-3,6-7,16-17H,4-5,8-14H2,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRFUZKIIYGAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, followed by reduction to form the desired amino group.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine and carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of molecular tools for biological assays.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Studied for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include modulation of signal transduction, alteration of metabolic pathways, or interference with protein-protein interactions.
Comparison with Similar Compounds
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide analogs: Compounds with slight modifications in the piperidine or pyrrolidine rings.
Phenylpropanamide derivatives: Compounds with similar phenyl and amide groups but different ring structures.
Uniqueness:
- The combination of the piperidine and pyrrolidine rings with the phenyl group and carboxamide functionality makes this compound unique.
- Its specific structural features confer distinct reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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